A Comprehensive Technical Guide to the Synthesis of Cinnamyl Anthranilate from Anthranilic Acid
A Comprehensive Technical Guide to the Synthesis of Cinnamyl Anthranilate from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamyl anthranilate, the ester formed from the reaction of anthranilic acid and cinnamyl alcohol, has historical applications as a fragrance and flavoring agent.[1][2] This technical guide provides an in-depth overview of its synthesis via esterification. It includes a detailed experimental protocol, a summary of reaction parameters, and visual diagrams illustrating the chemical pathway and experimental workflow. While previously used in food products, it is important to note that cinnamyl anthranilate's use as a food additive has been prohibited by regulatory bodies such as the U.S. Food and Drug Administration (FDA) since 1985 due to safety concerns.[2][3][4] This document is intended for research and professional audiences who require a technical understanding of the synthesis of this compound.
Introduction
Cinnamyl anthranilate (3-phenyl-2-propenyl 2-aminobenzoate) is a chemical compound known for its characteristic fruity and balsamic aroma.[1] Its synthesis is a straightforward example of esterification, a fundamental reaction in organic chemistry. This guide will focus on the direct esterification of anthranilic acid with cinnamyl alcohol. While various esterification methods exist, such as the Fischer-Speier and Steglich esterifications, this document will detail a base-assisted approach.[5][6][7][8]
Chemical Synthesis Pathway
The synthesis of cinnamyl anthranilate is achieved through the esterification of anthranilic acid with cinnamyl alcohol. This reaction typically involves the removal of a water molecule and can be catalyzed by an acid or, as detailed in the provided protocol, facilitated by a base to deprotonate the carboxylic acid, making it a better nucleophile.
Caption: Reaction scheme for the synthesis of cinnamyl anthranilate.
Experimental Protocol
The following protocol is based on a documented synthesis of cinnamyl anthranilate.[9]
3.1. Materials and Equipment
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Isatoic anhydride (precursor to anthranilic acid in some methods) or Anthranilic acid
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Cinnamyl alcohol
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Sodium hydroxide (NaOH)
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Dioxane
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Beakers, graduated cylinders, and other standard laboratory glassware
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Recrystallization apparatus
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Melting point apparatus
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Thin-layer chromatography (TLC) plates and chamber
3.2. Synthesis Procedure
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2.0 grams of isatoic anhydride (which will react to form the anthranilate in situ), 2.88 grams of cinnamyl alcohol, and 5 ml of dioxane.
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Addition of Base: Add a solution of sodium hydroxide to the reaction mixture.
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Reaction Conditions: Heat the mixture to 80°C with continuous stirring.
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Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water to remove any remaining sodium hydroxide and other water-soluble impurities.
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Isolation of the Product: Separate the organic layer and dry it over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
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Characterization: The purified cinnamyl anthranilate should be a crystalline solid.[1] The melting point of the purified product should be determined and compared to the literature value of 61-65°C.[9] Further characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.
Quantitative Data Summary
The following table summarizes the key quantitative data from the cited experimental procedure.[9]
| Parameter | Value |
| Reactants | |
| Isatoic Anhydride | 2.0 g |
| Cinnamyl Alcohol | 2.88 g |
| Solvent | |
| Dioxane | 5 ml |
| Base | |
| Sodium Hydroxide | Solution (exact conc. not specified) |
| Reaction Conditions | |
| Temperature | 80°C |
| Product | |
| Cinnamyl Anthranilate | - |
| Melting Point | 61-65°C |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of cinnamyl anthranilate.
Caption: Experimental workflow for cinnamyl anthranilate synthesis.
Safety and Handling
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Cinnamyl anthranilate is sensitive to oxidation and hydrolysis.[10]
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It is important to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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As noted, cinnamyl anthranilate has been banned as a food additive due to potential carcinogenicity.[2][3] Researchers should handle this compound with appropriate caution.
Conclusion
The synthesis of cinnamyl anthranilate from anthranilic acid and cinnamyl alcohol is a well-established esterification reaction. This guide provides a foundational understanding of the process, including a detailed experimental protocol, reaction parameters, and a visual representation of the workflow. While the compound is no longer used in food, its synthesis remains a relevant example of ester formation for research and educational purposes. Further optimization of reaction conditions, such as catalyst choice and solvent screening, could be explored to improve reaction efficiency and yield.
References
- 1. Cinnamyl anthranilate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. kidsadvisory.com [kidsadvisory.com]
- 3. Cinnamyl Anthranilate - OEHHA [oehha.ca.gov]
- 4. Federal Register :: Request Access [unblock.federalregister.gov]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CINNAMYL ANTHRANILATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
